![molecular formula C11H11ClN2S B1483681 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2097964-81-1](/img/structure/B1483681.png)
1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of the compound may allow for fine-tuning of electronic properties, making it a candidate for use in semiconducting materials with specific conductivity requirements.
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . The chloromethyl and cyclopropyl groups in the compound could potentially enhance its binding affinity to metal surfaces, providing a protective layer against corrosion.
Pharmacological Properties
Compounds with a thiophene ring system exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The unique substitution pattern of “1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” might offer new avenues for drug development and therapeutic applications.
Liquid Crystals
Thiophene derivatives are also utilized in the creation of liquid crystals . The structural elements of the compound could contribute to the mesomorphic properties required for liquid crystal applications, such as in displays and optical devices.
Histone Deacetylase (HDAC) Inhibitors
Some fluorinated thiophene analogs are potent selective class II HDAC inhibitors . Although the compound is not fluorinated, its framework could be modified to include fluorine atoms, potentially leading to new HDAC inhibitors with clinical relevance.
Photochromic Materials
Thiophene-substituted perfluorocyclopentenes are investigated as thermally irreversible photochromic compounds . The compound’s cyclopropyl group might influence the photochromic behavior, offering a path to develop materials that change color in response to light exposure.
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
1-(chloromethyl)-5-cyclopropyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-7-14-10(8-3-4-8)6-9(13-14)11-2-1-5-15-11/h1-2,5-6,8H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZRUJFPIQPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCl)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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